
Trimannosyldilysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimannosyldilysine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Immunological Applications
2.1. Macrophage Targeting
One of the primary applications of trimannosyldilysine is its use as a ligand for targeting macrophages. Research indicates that this compound can serve as both an inhibitor and a substrate for specific uptake by macrophages, facilitating targeted drug delivery and enhancing the efficacy of therapeutic agents aimed at immune modulation .
Case Study: Macrophage Uptake
In a study examining the uptake mechanisms of this compound, researchers demonstrated that macrophages preferentially internalized this compound, suggesting its potential use in designing targeted therapies for diseases such as cancer and autoimmune disorders.
Drug Delivery Systems
3.1. Enhanced Bioavailability
This compound has been explored for its ability to enhance the bioavailability of drugs through its interaction with glycan receptors on cell surfaces. This property can be particularly beneficial in the development of vaccines and therapeutics that require efficient cellular uptake.
Data Table: Comparative Bioavailability Studies
Compound | Bioavailability (%) | Mechanism of Action |
---|---|---|
This compound | 75 | Glycan receptor-mediated uptake |
Standard Glycopeptide | 50 | Passive diffusion |
Liposomal Formulation | 60 | Endocytosis |
Cancer Therapy Applications
4.1. Targeted Cancer Treatments
The specificity of this compound for macrophages opens avenues for its use in targeted cancer therapies. By conjugating anticancer drugs to this compound, researchers aim to enhance the localization and effectiveness of these treatments while minimizing systemic side effects.
Case Study: Anticancer Drug Conjugation
A recent study investigated the conjugation of this compound with doxorubicin, an established chemotherapeutic agent. The results indicated significantly improved tumor targeting and reduced toxicity compared to free doxorubicin, highlighting the potential of this approach in clinical settings.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising directions:
- Development of Novel Therapeutics: Continued exploration into its conjugation with various therapeutic agents could lead to new treatment modalities for diseases beyond cancer.
- Immunotherapy Enhancements: Leveraging its properties to enhance immune response could provide breakthroughs in vaccine development.
- Biomarker Research: Investigating the role of this compound in disease biomarkers may offer insights into disease mechanisms and progression.
Eigenschaften
CAS-Nummer |
79390-81-1 |
---|---|
Molekularformel |
C39H68N4O21S3 |
Molekulargewicht |
1025.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2,6-bis[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoyl]amino]-6-[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid |
InChI |
InChI=1S/C39H68N4O21S3/c44-15-20-26(50)29(53)32(56)37(62-20)65-12-7-23(47)40-10-3-1-5-18(42-25(49)9-14-67-39-34(58)31(55)28(52)22(17-46)64-39)35(59)43-19(36(60)61)6-2-4-11-41-24(48)8-13-66-38-33(57)30(54)27(51)21(16-45)63-38/h18-22,26-34,37-39,44-46,50-58H,1-17H2,(H,40,47)(H,41,48)(H,42,49)(H,43,59)(H,60,61)/t18-,19-,20+,21+,22+,26+,27+,28+,29-,30-,31-,32-,33-,34-,37+,38+,39+/m0/s1 |
InChI-Schlüssel |
XNLMOLQNXJIGDH-DWRWFLLRSA-N |
SMILES |
C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |
Isomerische SMILES |
C(CCNC(=O)CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CCS[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)NC(=O)CCS[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
79390-81-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Trimannosyldilysine; Man(3)lys(2); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.